3-Phenoxycyclopentanamine
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Overview
Description
3-Phenoxycyclopentanamine is an organic compound that features a cyclopentane ring substituted with an amine group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxycyclopentanamine typically involves the reaction of cyclopentanone with phenol in the presence of a base to form 3-phenoxycyclopentanone. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield 3-phenoxycyclopentanol. Finally, the hydroxyl group is converted to an amine group through a substitution reaction using reagents like ammonia or an amine source under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Phenoxycyclopentanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The phenoxy group can be reduced under specific conditions to yield cyclopentylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Ammonia (NH₃) or primary amines under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclopentylamine derivatives.
Substitution: Various amine-substituted cyclopentane derivatives.
Scientific Research Applications
3-Phenoxycyclopentanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Phenoxycyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanamine: Lacks the phenoxy group, resulting in different chemical properties and reactivity.
Phenoxycyclopentane: Lacks the amine group, affecting its biological activity and applications.
Phenoxycyclohexanamine: Contains a cyclohexane ring instead of a cyclopentane ring, leading to different steric and electronic properties .
Uniqueness
3-Phenoxycyclopentanamine is unique due to the combination of the phenoxy and amine groups on a cyclopentane ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-phenoxycyclopentan-1-amine |
InChI |
InChI=1S/C11H15NO/c12-9-6-7-11(8-9)13-10-4-2-1-3-5-10/h1-5,9,11H,6-8,12H2 |
InChI Key |
UTYFWVNFUHKXNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N)OC2=CC=CC=C2 |
Origin of Product |
United States |
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